molecular formula C16H33N5O6 B1666306 3-O-Demethylfortimicin A CAS No. 74842-47-0

3-O-Demethylfortimicin A

Número de catálogo: B1666306
Número CAS: 74842-47-0
Peso molecular: 391.46 g/mol
Clave InChI: InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7-,8-,10+,11-,12-,13+,14-,15-,16-/m1/s1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-O-Demethylfortimicin A is an antibiotic.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-O-Demethylfortimicin A exhibits superior antimicrobial activity compared to its parent compound, fortimicin A. It has been shown to be effective against a wide range of organisms, including:

  • Enterobacteriaceae
  • Acinetobacter species
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In comparative studies, this compound demonstrated approximately three-fold increased efficacy against Pseudomonas aeruginosa compared to fortimicin A . Its effectiveness is notable even at low concentrations, making it a candidate for treating infections caused by multidrug-resistant bacteria.

Synergistic Effects

Research indicates that this compound can exhibit synergistic effects when combined with other antibiotics, such as penicillin G and carbenicillin. These combinations have shown improved efficacy against certain strains of bacteria, suggesting potential for combination therapy in clinical settings .

Toxicity Studies

Toxicity assessments have been conducted on this compound, indicating that it possesses a favorable safety profile. Acute, subchronic, and chronic toxicity studies have been performed to evaluate its safety for therapeutic use. Results suggest that while some toxicity exists, it is significantly lower than that observed with other aminoglycosides like gentamicin .

In Vivo Efficacy

In animal models, this compound has shown protective activity against infections caused by Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The compound was effective in reducing bacterial load and improving survival rates .

Comparative Studies with Other Antibiotics

A study comparing the efficacy of this compound with other aminoglycosides revealed that it had comparable or superior activity against a panel of clinical isolates. This positions it as a promising candidate for further development in antibiotic therapy .

Summary of Findings

Application AreaFindings
Antimicrobial Activity Superior activity against Pseudomonas aeruginosa and other resistant strains .
Mechanism of Action Inhibits protein synthesis by binding to bacterial ribosomes .
Synergistic Effects Enhanced efficacy when combined with penicillin G and carbenicillin .
Toxicity Profile Favorable safety profile; lower toxicity compared to gentamicin .
In Vivo Efficacy Effective in reducing bacterial load in animal models .
Comparative Studies Comparable or superior efficacy against clinical isolates compared to other aminoglycosides .

Propiedades

Número CAS

74842-47-0

Fórmula molecular

C16H33N5O6

Peso molecular

391.46 g/mol

Nombre IUPAC

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3

Clave InChI

InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7-,8-,10+,11-,12-,13+,14-,15-,16-/m1/s1

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N

SMILES isomérico

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)O)O)N)N)N

SMILES canónico

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-O-Demethylfortimicin A;  A49759;  A-49759;  A 49759

Origen del producto

United States

Synthesis routes and methods I

Procedure details

For illustrative purposes, ths invention will be exemplified by the O-demethylation of fortimicin A and fortimicin B. Generally speaking, in the practice of the preferred embodiment of this invention, to obtain a 3-O-demethylfortimicin, for example 3-O-demethylfortimicin A, in approximately thirty percent yield, fortimicin A free base is dissolved in methylene chloride, preferably in an amount of from about 1.0 to about 100 mg (0.0025 to 0.25 mmole) of fortimicin A free base to each ml of an inert solvent such as methylene chloride, and the reaction mixture is cooled to a temperature of from about -72° to about 4° C., preferably about 0° C. and treated with from about 10 to about 100 equivalents of a boron trihalide selected from the group consisting of boron tribromide, boron trichloride and boron triiodide with stirring for about 10 to 60 minutes, preferably for about 30 minutes at a temperature of from about -72° to about 4° C., preferably at about 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fortimicin A sulfate (1.48 g, 2.46 mmole) was dissolved in 160 ml of 48% hydriodic acid at room temperature. The solution was stirred and the temperature gradually raised to 62° C. Stirring was continued at 62° C. for 20 hours. The solution was diluted with 160 ml of water and passed through a 1.5 l. column of "Amberlite" lRC-50 in the ammonium form. The column was washed with water and eluted with an ammonium hydroxide gradient as described in Example 1 resulting in the recovery of 3-O-demethylfortimicin A in 25% yield.
Name
Fortimicin A sulfate
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Demethylfortimicin A
Reactant of Route 2
3-O-Demethylfortimicin A
Reactant of Route 3
3-O-Demethylfortimicin A
Reactant of Route 4
3-O-Demethylfortimicin A
Reactant of Route 5
3-O-Demethylfortimicin A
Reactant of Route 6
3-O-Demethylfortimicin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.